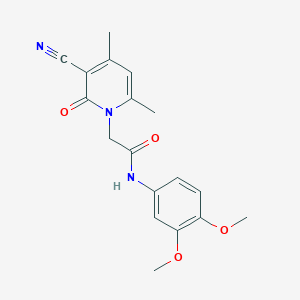

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

Description

2-(3-Cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide is a synthetic small molecule featuring a pyridinone core substituted with cyano and methyl groups at positions 3, 4, and 6, respectively. The acetamide linker connects this heterocyclic moiety to a 3,4-dimethoxyphenyl group. This structural framework is associated with diverse biological activities, including kinase inhibition and enzyme modulation, as inferred from analogs discussed in the literature .

Properties

IUPAC Name |

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4/c1-11-7-12(2)21(18(23)14(11)9-19)10-17(22)20-13-5-6-15(24-3)16(8-13)25-4/h5-8H,10H2,1-4H3,(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBNHDQDVFBEOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC(=C(C=C2)OC)OC)C#N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring is constructed through cyclization reactions.

Introduction of Functional Groups: The cyano and oxo groups are introduced through nitration and oxidation reactions, respectively.

Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction with 3,4-dimethoxyphenylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction pathways.

DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Table 1: Structural Features and Molecular Properties of Analogs

Key Observations :

Key Findings :

- Unlike Epirimil, which incorporates a pyrimidine-thioacetamide group for anticonvulsant activity, the target compound’s 3-cyano and methyl groups may enhance metabolic stability but reduce CNS penetration .

- The absence of a thioether or morpholino group (as in CD73 inhibitors) implies distinct pharmacokinetic profiles, likely favoring oral bioavailability over parenteral administration .

Biological Activity

The compound 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide represents a class of heterocyclic compounds with potential therapeutic applications. This article reviews the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for the compound is , with a molecular weight of approximately 302.33 g/mol. Its structure features a pyridine ring substituted with cyano and dimethyl groups, along with an acetamide moiety linked to a methoxy-substituted phenyl group.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N3O3 |

| Molecular Weight | 302.33 g/mol |

| LogP | 2.8682 |

| Polar Surface Area | 55.632 Ų |

| Hydrogen Bond Acceptors | 5 |

| Hydrogen Bond Donors | 1 |

Anticancer Properties

Recent studies have indicated that compounds similar to This compound exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound demonstrated IC50 values lower than those of established chemotherapeutics like doxorubicin in Jurkat and A-431 cell lines, indicating potent anticancer activity .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer proliferation pathways. Molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX) , a crucial enzyme in inflammatory processes that are often upregulated in tumors . The interaction with this enzyme can lead to reduced tumor growth and enhanced apoptosis in cancerous cells.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown anti-inflammatory effects by modulating pathways associated with inflammation. It has been evaluated for its ability to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cellular models . This dual action makes it a candidate for further development in treating both cancer and inflammatory diseases.

Case Studies

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of the compound on various cancer cell lines including HT29 (colon cancer) and MCF7 (breast cancer). The results indicated that the compound significantly inhibited cell proliferation with an IC50 value comparable to leading anticancer agents .

- Molecular Docking Studies : In silico studies using molecular docking simulations revealed that the compound effectively binds to the active site of 5-LOX, suggesting a strong potential for therapeutic application in oncology .

- In Vivo Studies : Preliminary animal studies have shown that administration of the compound resulted in reduced tumor sizes and improved survival rates in xenograft models, indicating its potential effectiveness as an anticancer agent .

Q & A

Q. What are the optimized synthetic routes for preparing 2-(3-cyano-4,6-dimethyl-2-oxopyridin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide?

Methodological Answer: A multi-step synthesis is typically employed:

Pyridine Ring Formation : Start with 4,6-dimethyl-2-pyridone. Introduce the cyano group at position 3 via nucleophilic substitution using cyanogen bromide or a nitrile source under basic conditions .

Acetamide Coupling : React the pyridine intermediate with 3,4-dimethoxyaniline using coupling agents like EDCI/HOBt in anhydrous DMF to form the acetamide bond.

Purification : Use column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization (ethanol/water) to achieve >95% purity.

Key Challenges : Competing side reactions during cyano group installation; optimize reaction time and temperature to suppress hydrolysis .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., cyano group at δ ~110 ppm in ¹³C NMR; methoxy protons at δ ~3.8 ppm in ¹H NMR) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated: 369.4 g/mol; observed: 369.3 [M+H]⁺).

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H···O dimers observed in analogous acetamides) .

Data Interpretation Tip : Compare with structurally similar compounds like N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide to validate assignments .

Advanced Research Questions

Q. How does the substitution pattern (cyano, dimethyl, methoxy) influence the compound’s reactivity in nucleophilic/electrophilic reactions?

Methodological Answer:

- Electrophilic Reactivity : The electron-withdrawing cyano group deactivates the pyridine ring, directing electrophiles to the 5-position. Confirmed via nitration studies (HNO₃/H₂SO₄) yielding a single nitro derivative .

- Nucleophilic Reactivity : Methoxy groups on the phenyl ring enhance para/ortho positions for nucleophilic substitution. For example, demethylation (using BBr₃) produces catechol derivatives for further functionalization .

- Steric Effects : 4,6-Dimethyl groups hinder reactions at adjacent positions, as shown by failed alkylation attempts at the pyridine’s 3-position .

Q. What in vitro models are suitable for evaluating its biological activity, and how are contradictions in reported data resolved?

Methodological Answer:

- Antimicrobial Assays : Use MIC (Minimum Inhibitory Concentration) testing against Staphylococcus aureus and Candida albicans. Compare results with structurally related compounds (e.g., N-(3,4-dimethoxyphenethyl) analogs showing IC₅₀ ~20 μM ).

- Contradiction Resolution : Discrepancies in cytotoxicity (e.g., conflicting IC₅₀ values) may arise from assay conditions (e.g., serum protein binding). Validate via:

Q. How can computational methods predict binding interactions with biological targets like kinases or P2X7 receptors?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with PDB structures (e.g., P2X7 receptor, 5SVJ). The acetamide moiety forms hydrogen bonds with Asn284, while methoxy groups engage in hydrophobic interactions with Leu85 .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the ligand-receptor complex. Key metrics: RMSD <2.0 Å, binding free energy (ΔG) ≤ -8.5 kcal/mol .

Validation : Compare with experimental SAR data (e.g., A-740003, a P2X7 antagonist with similar methoxy/acetamide motifs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.